Bicarinalin
Description
Overview of Antimicrobial Peptides (AMPs) in Innate Immunity
Antimicrobial peptides (AMPs) are a vital component of the innate immune system, providing a first line of defense against a wide range of pathogens. researchgate.netfrontiersin.org These peptides are generally short, consisting of 10 to 60 amino acids, and possess a net positive charge. ird.fr Their primary mechanism of action often involves the disruption of microbial cell membranes, leading to cell death. ird.frresearchgate.net AMPs are found across all kingdoms of life and are characterized by their broad-spectrum activity against bacteria, fungi, and viruses. researchgate.net Their role in innate immunity is fundamental, as they can rapidly respond to invading microorganisms. nih.gov
Arthropod Venoms as a Source of Bioactive Peptides
Arthropod venoms, particularly from species like spiders, scorpions, and ants, are a rich and diverse source of bioactive peptides. nih.govresearchgate.netfrontiersin.org These venoms are complex cocktails of various molecules, including enzymes, neurotoxins, and a significant number of antimicrobial peptides. nih.govfrontiersin.org The peptides found in these venoms have evolved for both predation and defense, which includes protection against microbial invasion. frontiersin.org As a result, arthropod venoms have become a significant area of research for the discovery of novel AMPs with potential therapeutic applications. researchgate.netasm.org
Historical Context of Bicarinalin Discovery and Characterization
This compound was first isolated and identified from the venom of the ant species Tetramorium bicarinatum. nih.govcabidigitallibrary.org Its discovery was the result of efforts to identify novel antimicrobial compounds from insect venoms. nih.gov The amino acid sequence of this compound was determined using techniques such as Edman degradation and mass spectrometry. nih.govcabidigitallibrary.org Structurally, it is a linear peptide composed of 20 amino acid residues and is C-terminally amidated, a common feature among antimicrobial peptides from insect venoms. nih.govcabidigitallibrary.org Initial studies revealed that this compound exhibited no significant similarity to other known peptides at the time of its discovery. nih.govcabidigitallibrary.org Further research determined the pre-propeptide cDNA sequence of this compound, which showed some similarity in its N-terminal domain to the pilosulin family of antimicrobial peptides found in other ant venoms. nih.gov
Significance of this compound within Antimicrobial Peptide Research
This compound holds considerable significance in the field of antimicrobial peptide research due to its potent and broad-spectrum activity against various pathogens. researchgate.netcabidigitallibrary.org It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungi and parasites. researchgate.netnih.gov Notably, it has shown strong antimicrobial activity against clinically relevant bacteria such as Helicobacter pylori and methicillin-resistant Staphylococcus aureus (MRSA). ird.frfrontiersin.orgmdpi.com The peptide's ability to permeabilize bacterial membranes is a key aspect of its mechanism of action. ird.frresearchgate.netnih.gov Furthermore, studies have indicated that this compound has a relatively low toxicity to human cells at its effective bactericidal concentrations, suggesting its potential as a therapeutic agent. cabidigitallibrary.orgmdpi.commdpi.com The ongoing research into this compound and similar venom-derived peptides is driven by the urgent need for new antibiotics to combat the rise of antibiotic-resistant bacteria. researchgate.netfrontiersin.org
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KIKIPWGKVKDFLVGGMKAV |
Origin of Product |
United States |
Isolation and Research Context of Bicarinalin
Source Organism: Tetramorium bicarinatum Venom
Bicarinalin is the most abundant peptide found in the venom of the ant Tetramorium bicarinatum. nih.gov This ant species, belonging to the subfamily Myrmicinae, utilizes its venom for both predation and defense. scienceopen.com The venom is a complex mixture of bioactive substances, with peptides being a predominant class of toxins. scienceopen.commdpi.com The study of ant venoms, including that of T. bicarinatum, has revealed a diverse array of compounds with various pharmacological activities, such as antimicrobial, insecticidal, and cytolytic effects. scienceopen.comresearchgate.net Research into the venom of T. bicarinatum has led to the identification of multiple toxins, including homologous peptides to this compound. scienceopen.com
Methodological Approaches for Peptide Isolation and Initial Characterization in Research
The isolation and characterization of this compound from the crude venom of Tetramorium bicarinatum involve a combination of chromatographic and sequencing techniques. Initially, the venom is fractionated using methods like high-performance liquid chromatography (HPLC) to separate its components. researchgate.netmdpi.com The fractions exhibiting the desired biological activity are then subjected to further purification and analysis to identify the active peptide. mdpi.combiorxiv.org
De novo peptide sequencing using mass spectrometry is a primary method for determining the amino acid sequence of unknown peptides like this compound directly from their tandem mass spectra without relying on a sequence database. wikipedia.orgnih.gov This technique involves fragmenting the peptide within the mass spectrometer and analyzing the resulting fragment ions. youtube.com The mass differences between the fragment ions correspond to the masses of individual amino acid residues, allowing for the reconstruction of the peptide's sequence. youtube.com High-resolution mass spectrometry instruments, such as Fourier-Transform, Q-TOF, and Orbitrap, provide the precision necessary for accurate de novo sequencing. nih.gov Various algorithms and software have been developed to automate the interpretation of the mass spectra and deduce the peptide sequence. wikipedia.orguantwerpen.be
Edman degradation is a chemical method used to determine the amino acid sequence of a peptide from its N-terminus. wikipedia.orgehu.eus The process involves a series of reactions that sequentially remove one amino acid at a time from the amino end of the peptide. libretexts.org The N-terminal residue is first labeled with phenyl isothiocyanate. wikipedia.orglibretexts.org Then, under acidic conditions, this labeled amino acid is cleaved from the peptide chain without breaking the other peptide bonds. wikipedia.orglibretexts.orgyoutube.com The resulting derivative, a phenylthiohydantoin (PTH)-amino acid, is then identified using chromatography. wikipedia.orgehu.eus This cycle is repeated to identify the subsequent amino acids in the sequence. ehu.eus While effective, Edman degradation has limitations, particularly for peptides longer than 50-60 residues, and it cannot be used if the N-terminus is chemically modified. wikipedia.org
Molecular Architecture and Structural Biology of Bicarinalin
Primary Structure Elucidation and Peptide Length
Bicarinalin is a relatively short peptide, composed of 20 amino acid residues. researchgate.netmdpi.com Its primary sequence has been determined to be KIKIPWGKVKDFLVGGMKAV. mdpi.comunal.edu.co This sequence was elucidated using a combination of Edman degradation and de novo sequencing via mass spectrometry. nih.govcabidigitallibrary.org The peptide has a molecular weight of approximately 2214.79 Da. unal.edu.co
| Property | Value |
| Amino Acid Sequence | KIKIPWGKVKDFLVGGMKAV |
| Peptide Length | 20 residues |
| Molecular Weight | ~2214.79 Da |
Post-Translational Modifications: C-Terminal Amidation
A critical feature of this compound's structure is the post-translational amidation of its C-terminus. nih.govresearchgate.net This modification, where the C-terminal carboxylic acid group is replaced by an amide group, is a common feature among antimicrobial peptides isolated from insect venoms. nih.govcabidigitallibrary.org The C-terminal amide group is believed to play a significant role in stabilizing the peptide's conformation, particularly its helical structure. researchgate.net Studies comparing the amidated native this compound with its non-amidated synthetic counterpart have shown that amidation contributes to a higher percentage of helical content, suggesting its importance for the peptide's structural integrity and, consequently, its biological activity. researchgate.netuniprot.org
Secondary Structural Elements and Conformational Analysis
The secondary structure of this compound is not static but rather adapts to its environment. Circular dichroism (CD) spectra have revealed that this compound exists as a mixture of α-helix and random-coil conformations. researchgate.net
Alpha-Helical Conformation in Specific Environments
In aqueous solutions, this compound is largely unstructured, adopting a random coil conformation. researchgate.net However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, it undergoes a significant conformational change, adopting a more defined α-helical structure. researchgate.netnovoprolabs.com Two-dimensional NMR experiments have shown that this compound forms a 10-residue-long α-helical structure. nih.gov This induced helicity is a hallmark of many antimicrobial peptides and is crucial for their interaction with and disruption of microbial membranes. researchgate.netnih.gov
Presence of Disordered Regions (N- and C-Termini)
While a central portion of this compound forms an α-helix, its N- and C-terminal regions remain disordered or flexible. nih.gov This structural arrangement, with a stable helical core flanked by flexible ends, is a common feature of intrinsically disordered proteins (IDPs) and regions (IDRs). nih.govfrontiersin.orgwikipedia.org This flexibility may be functionally important, potentially allowing the peptide to adopt different conformations when interacting with various microbial membranes.
Amphipathic Nature and its Structural Implications
The α-helical region of this compound exhibits a distinct amphipathic character. researchgate.netnih.govresearchgate.net This means that the amino acid residues are segregated into two distinct faces along the helical axis: a hydrophobic face and a hydrophilic face. researchgate.net Helical wheel projections show that the hydrophilic residues are clustered on one side of the helix, while the hydrophobic residues are on the opposite side. researchgate.net This amphipathic nature is a key determinant of its membrane-permeabilizing mechanism. The positively charged (hydrophilic) face is thought to interact with the negatively charged components of microbial membranes, while the hydrophobic face inserts into the lipid bilayer, leading to membrane disruption and cell death. researchgate.netnih.govresearchgate.net
Comparative Structural Analysis with Related Peptide Families
While this compound has a novel and original sequence with no significant identity to previously recorded molecules, its pre-propeptide sequence shows some similarity to other peptide families. researchgate.netresearchgate.net Specifically, the N-terminal domain of the this compound pre-propeptide exhibits sequence similarity with the pilosulin antimicrobial peptide family, which has been described in the venoms of Myrmecia ants. nih.govresearchgate.netresearchgate.net This suggests a potential evolutionary relationship and a shared ancestral origin for these venom peptides. However, the mature this compound peptide itself is distinct, highlighting the diversity of bioactive molecules that can arise from related genetic precursors. researchgate.net A comparison with U-MYRTX-Tb1a, another peptide from the same ant venom, reveals low amino acid sequence identity but similar physicochemical properties, though their predicted three-dimensional structures differ, with this compound predicted to have a single α-helix and U-MYRTX-Tb1a two α-helices. sciforum.net
Sequence Homology with Pilosulin Antimicrobial Peptide Family
Initial analyses of the mature, 20-amino acid this compound peptide revealed no significant sequence similarity to any known peptides in public databases. cabidigitallibrary.orgnih.govresearchgate.net This suggested it was a novel and original molecule. However, subsequent research involving the determination of the this compound pre-propeptide cDNA sequence uncovered a noteworthy evolutionary relationship. nih.govresearchgate.net
Detailed transcriptome analysis has shown that while the mature, active form of this compound is unique, its precursor sequence—specifically the N-terminal domain containing the leader and propeptide regions—exhibits distinct homology with the pilosulin family of antimicrobial peptides. nih.govresearchgate.net The pilosulin peptides, such as pilosulin 1, 3, and 4, are primarily found in the venom of ants from the Myrmecia genus. ebi.ac.ukcapes.gov.br This homology in the precursor regions, despite the divergence in the final active peptide sequence, suggests a shared ancestral origin and potentially similar post-translational processing mechanisms. nih.govmdpi.com Both this compound and members of the pilosulin family are recognized for their potent and broad-spectrum antimicrobial activities. cabidigitallibrary.orgnih.gov
The alignment of the precursor sequences highlights conserved amino acids in the signal peptide and propeptide regions, contrasted with the highly variable mature peptide region, which is indicated by the red box for this compound in the alignment below. researchgate.net
| Peptide Name | Organism | Precursor Sequence Alignment |
|---|---|---|
| This compound-like (Tb34317) | Tetramorium bicarinatum | MKTFIFLVIISLIILLVQVNS...KIKIPWGKVKDFLVGGMKAV... |
| Pilosulin (Q68Y23.1) | Myrmecia banksi | MKTFILFLLVSLIILLIQVDA... |
| Pilosulin (BAF95069) | Myrmecia banksi | MKTFILFLLVSLIILLIQVDA... |
| Pilosulin (AAB50883) | Myrmecia pilosula | MKTFILFLLVSLIILLIQVDA... |
Table 1: This table displays the amino acid sequence alignment of the precursor peptides for this compound-like protein from T. bicarinatum and representative members of the Pilosulin family from different Myrmecia species. The highlighted red box indicates the distinct sequence of the mature this compound peptide. researchgate.net
Structural Distinctiveness Compared to Other Insect Venom Peptides
The molecular structure of this compound sets it apart from many other peptides found in insect venoms. This compound is a relatively short, linear peptide composed of 20 amino acid residues. nih.gov It is characterized by a net positive charge (cationic) and a C-terminally amidated structure, features common among many antimicrobial peptides. cabidigitallibrary.orgcbs.dk
A primary distinguishing feature of this compound is its lack of cysteine residues and, consequently, the absence of disulfide bonds. researchgate.net This makes it a non-disulfide-linked peptide, granting it significant structural flexibility. This contrasts sharply with a large number of venom peptides, particularly neurotoxins, which are often characterized by a rigid "knottin" scaffold stabilized by multiple disulfide bridges. frontiersin.org
Two-dimensional Nuclear Magnetic Resonance (2D-NMR) studies have provided detailed insights into this compound's secondary structure. nih.gov It does not adopt a single, rigid conformation but rather exists as a mix of structures. In a membrane-mimicking environment, this compound displays a 10-residue-long α-helical structure, which is flanked by disordered, or random-coil, regions at both the N- and C-termini. nih.govresearchgate.net This partial, amphipathic helix is believed to be crucial for its mechanism of action, which involves permeabilizing microbial cell membranes. researchgate.netnih.gov
The structure of this compound is distinct when compared to other classes of ant venom peptides:
Dimeric Peptides : Unlike this compound, some ant venoms contain complex dimeric peptides, such as Δ-Pseudomyrmecitoxin-Pp1a, which consists of two separate peptide chains (A and B) linked covalently by two disulfide bonds. acs.orgbiorxiv.org Certain pilosulins (3, 4, and 5) can also form homo- or heterodimers. ebi.ac.uk this compound, being a single linear chain, is monomeric.
Disulfide-Rich Peptides : Even within the same ant, Tetramorium bicarinatum, other venom components show vastly different structures. For example, the peptide U11 is a 34-amino acid neurotoxin stabilized by a disulfide bond into a unique and compact triangular ring helix structure. researchgate.netnih.gov This is fundamentally different from the linear, flexible structure of this compound.
Linear Helical Peptides : While other venom peptides like Melittin from bee venom and Pilosulin 1 from ant venom also adopt α-helical structures, they often exhibit a more extensive helical content along the peptide backbone. lilab-ecust.cnnih.gov this compound's structure is defined by its combination of a partial helix and significant disordered regions. nih.gov
| Peptide | Source Organism | Length (Amino Acids) | Structure Type | Disulfide Bonds | Key Structural Features |
|---|---|---|---|---|---|
| This compound | Tetramorium bicarinatum | 20 | Monomeric, Linear | 0 | Partial α-helix flanked by disordered regions. nih.govresearchgate.net |
| Pilosulin 1 | Myrmecia pilosula | 56 | Monomeric, Linear | 0 | Potential to adopt α-helical secondary structure. nih.govuniprot.org |
| U11 | Tetramorium bicarinatum | 34 | Monomeric, Cyclic | 1 | Compact triangular ring helix. researchgate.netnih.gov |
| Δ-Pseudomyrmecitoxin-Pp1a | Pseudomyrmex penetrator | A-chain: 27, B-chain: 33 | Heterodimeric | 2 | Two chains linked in an antiparallel orientation; strong α-helical features. acs.orgbiorxiv.org |
| Melittin | Apis mellifera (Honeybee) | 26 | Monomeric, Linear | 0 | Primarily α-helical. cabidigitallibrary.org |
Table 2: A comparative overview of the structural characteristics of this compound and other representative insect venom peptides, highlighting its distinctiveness.
Biosynthetic Pathways and Genetic Insights
Determination of Bicarinalin Pre-propeptide cDNA Sequence
The determination of the complementary DNA (cDNA) sequence encoding the this compound pre-propeptide was a crucial step in understanding its biosynthesis. nih.gov Researchers successfully identified the sequence for the precursor molecule from the venom glands of the ant Tetramorium bicarinatum. nih.govresearchgate.net
The precursor protein contains distinct regions: a signal peptide, a propeptide region, and the sequence for the mature this compound peptide. researchgate.net The signal peptide is a short sequence that directs the newly synthesized protein to the secretory pathway, a common feature for toxins destined for venom. researchgate.net Following the signal peptide is a propeptide region, which is later cleaved during the maturation process. Finally, the sequence encoding the 20 amino acids of mature this compound is located at the C-terminal end of the precursor. researchgate.net
A comprehensive analysis of the venom gland transcriptome of T. bicarinatum has led to the identification of 37 previously unknown peptide toxin precursors, which were classified into three superfamilies (A, B, and C). google.com this compound precursors belong to superfamily-A, which are predominant in the venom, accounting for more than 74% of the peptidome content. google.com
Table 1: Regions of the this compound Pre-propeptide
| Precursor Region | Function |
|---|---|
| Signal Peptide | Directs the pre-propeptide to the secretory pathway. researchgate.net |
| Propeptide | A region that is cleaved during post-translational modification to activate the peptide. |
| Mature Peptide | The final, biologically active 20-amino acid sequence of this compound. researchgate.net |
Genetic Strategies for Pre-propeptide Sequence Analysis (e.g., RACE PCR)
To determine the full-length cDNA sequence of the this compound pre-propeptide, researchers employed a powerful molecular technique known as Rapid Amplification of cDNA Ends (RACE). nih.gov This strategy, specifically 5' RACE, was essential because the initial amplification often yields only partial sequences. google.com
The process began with the isolation of total RNA from the venom glands of Tetramorium bicarinatum. google.com This RNA was then reverse-transcribed into cDNA. The key challenge in sequencing an unknown gene is designing effective primers. The strategy involved using "degenerated primers" in combination with the RACE PCR technique. nih.govresearchgate.netresearchgate.net Degenerated primers are mixtures of similar oligonucleotides that account for the degeneracy of the genetic code, increasing the chances of annealing to the target cDNA sequence.
For the 5' RACE procedure, a specific kit (FirstChoice RLM-RACE kit) was utilized. google.com This involved synthesizing cDNA from the total RNA using an adapter primer. Subsequently, PCR experiments were performed using specific reverse primers designed from the known partial sequence of this compound and adapter primers that bind to the 5' end of the cDNA. google.com This allowed for the amplification and subsequent sequencing of the complete 5' untranslated region and the coding sequence of the pre-propeptide. google.com
Evolutionary Perspectives on this compound and Related Peptides
Evolutionary analysis of the this compound pre-propeptide has revealed interesting relationships with other ant venom peptides. The N-terminal domain of the this compound precursor exhibits significant sequence similarity to the pilosulin family of antimicrobial peptides, which were first identified in the venom of Myrmecia ants. nih.govresearchgate.net This homology in the pre-propeptide regions, particularly the signal and propeptide sequences, suggests a shared evolutionary origin, even though the mature peptide sequences may differ. researchgate.net
Phylogenetic analyses based on alignments of the pre-propeptide regions have been conducted to understand the evolutionary relationships among the diverse peptides found in T. bicarinatum venom. google.com These studies have classified the various peptide precursors into distinct superfamilies. google.com this compound is grouped within superfamily-A, which also includes pilosulin-like peptides. researchgate.netgoogle.com This classification highlights that a common ancestral gene likely gave rise to a diverse arsenal (B13267) of venom peptides through gene duplication and subsequent divergence.
While related to the pilosulin family, mature this compound has a linear structure and shows very low direct homology with other known peptide toxins, indicating a unique evolutionary path for its active sequence. researchgate.netcabidigitallibrary.org This pattern of conserved precursor regions and highly variable mature peptide regions is a common theme in the evolution of animal toxins, allowing for the rapid generation of novel, functional molecules to adapt to different ecological pressures.
Biological Activities and Mechanistic Studies on Microbial Targets
Broad-Spectrum Antimicrobial Activity (in vitro studies)
In vitro studies have established that Bicarinalin possesses broad-spectrum antimicrobial activity, with minimal inhibitory concentrations (MICs) ranging from 2 to 25 μmol/L against fifteen different microorganisms. nih.govmdpi.com This versatile peptide is effective against Gram-positive and Gram-negative bacteria, fungi, and even parasites. mdpi.comcopewithcytokines.de
Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Staphylococcus xylosus)
This compound has shown notable antibacterial activity against Gram-positive bacteria. nih.gov Specifically, it has a marked effect on Staphylococcus aureus, with its activity being comparable to standard antibiotics. researchgate.net Its efficacy against Staphylococcus xylosus has been observed to be higher than that of Melittin and Tetracycline. researchgate.net Interestingly, resistant strains of Staphylococcus aureus are just as susceptible to this compound as the standard strains. nih.govresearchgate.netresearchgate.net
Activity Against Gram-Negative Bacteria (e.g., Enterobacteriaceae, Cronobacter sakazakii, Salmonella enterica, Helicobacter pylori, Acinetobacter baumannii)
This compound is also a potent agent against various Gram-negative bacteria. copewithcytokines.de It is particularly effective against members of the Enterobacteriaceae family. nih.govmdpi.com Studies have highlighted its strong bactericidal effects against Cronobacter sakazakii, proving more potent than ampicillin (B1664943) and tetracycline. researchgate.netnih.gov Salmonella enterica is another Gram-negative bacterium that shows particular susceptibility to this compound. nih.govremedypublications.comresearchgate.net
Research has also focused on this compound's activity against Helicobacter pylori, a bacterium linked to several gastric diseases. dntb.gov.uamdpi.comnih.gov Studies have shown that this compound has potent antibacterial activity against H. pylori, comparable to currently used antibiotics. dntb.gov.uaresearchgate.net It has demonstrated effectiveness against both a reference ATCC strain and numerous clinical isolates from patients. dntb.gov.uamdpi.com Furthermore, this compound has been shown to inhibit the adhesion of H. pylori to gastric cells. dntb.gov.uamdpi.com
The World Health Organization has identified Acinetobacter baumannii as a high-priority pathogen due to its resistance to multiple antibiotics. nih.govcabidigitallibrary.org this compound has been investigated as a potential therapeutic alternative. nih.gov The minimum bactericidal concentration (MBC) of this compound against planktonic A. baumannii was found to be approximately 4 μg/ml. nih.govcabidigitallibrary.orggenscript.com Studies have also indicated that this compound has significant potential for removing A. baumannii biofilms. nih.govcabidigitallibrary.org
Activity Against Fungi (e.g., Candida albicans, Aspergillus niger, Saccharomyces cerevisiae)
This compound exhibits significant antifungal properties. nih.govmdpi.comcopewithcytokines.de It is particularly effective against Candida albicans, Aspergillus niger, and Saccharomyces cerevisiae. nih.govremedypublications.comresearchgate.netresearchgate.net Notably, resistant strains of C. albicans are as susceptible to this compound as the standard strains. nih.govresearchgate.netresearchgate.net
Activity Against Parasites (e.g., Leishmania infantum)
The antimicrobial activity of this compound extends to parasites. nih.govmdpi.comcopewithcytokines.de It has been found to be active against Leishmania infantum, with a minimal inhibitory concentration of 2 μmol/L. nih.govresearchgate.netresearchgate.net
Interactive Data Table: Antimicrobial Activity of this compound
| Microorganism | Type | MIC (μmol/L) | Reference |
| Staphylococcus aureus | Gram-Positive Bacteria | Not specified | nih.govresearchgate.netresearchgate.net |
| Staphylococcus xylosus | Gram-Positive Bacteria | 0.45 | researchgate.net |
| Enterobacteriaceae | Gram-Negative Bacteria | Not specified | nih.govmdpi.com |
| Cronobacter sakazakii | Gram-Negative Bacteria | 2-25 | nih.govresearchgate.net |
| Salmonella enterica | Gram-Negative Bacteria | 2-25 | nih.govresearchgate.net |
| Helicobacter pylori | Gram-Negative Bacteria | 3.9 (MIC50) | ird.fr |
| Acinetobacter baumannii | Gram-Negative Bacteria | ~4 (MBC) | nih.govcabidigitallibrary.orggenscript.com |
| Candida albicans | Fungus | 2-25 | nih.govresearchgate.netresearchgate.net |
| Aspergillus niger | Fungus | 2-25 | nih.govresearchgate.net |
| Saccharomyces cerevisiae | Fungus | 2-25 | nih.govresearchgate.netresearchgate.net |
| Leishmania infantum | Parasite | 2 | nih.govresearchgate.netresearchgate.net |
Elucidation of Membrane Permeabilization Mechanism
The primary mechanism of action for this compound's antimicrobial activity is through membrane permeabilization. nih.govresearchgate.netresearchgate.net This has been demonstrated across a range of tested microorganisms using assays such as the SYTOX green uptake assay, which indicates that the peptide disrupts the plasma membrane, leading to cell death. nih.govresearchgate.net
Evidence for Pore Formation in Microbial Membranes
Further investigation into the membrane permeabilization mechanism suggests that this compound acts as a pore-forming agent. researchgate.netnih.govgenscript.com Liposome assays have revealed that the peptide likely forms pores in the microbial membrane, causing leakage of intracellular contents. nih.govgenscript.com This pore-forming capability is thought to be linked to its partially amphipathic α-helical structure. nih.govresearchgate.netresearchgate.net Scanning electron microscopy has visually confirmed membrane perturbation in bacteria such as H. pylori and morphological changes including blebbing, shrinkage, and membrane disruption in A. baumannii when treated with this compound. mdpi.comird.frrsc.org
Application of SYTOX Green Uptake Assays in Mechanistic Studies
The mechanism of action of this compound has been elucidated in part through the use of membrane integrity assays. The SYTOX Green uptake assay is a key method used to determine whether a compound disrupts the bacterial plasma membrane. SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of living cells. However, if the membrane is compromised, the dye can enter the cell, bind to nucleic acids, and emit a strong fluorescent signal.
Studies have consistently shown that this compound's antimicrobial activity involves the permeabilization of the cell membrane. nih.gov When various microorganisms, including bacteria, fungi, and parasites, were treated with this compound, a significant increase in SYTOX Green fluorescence was observed. nih.gov This indicates that the peptide disrupts the plasma membrane, leading to cell death. researchgate.net
Notably, this membrane permeabilization occurs even at concentrations below the minimal inhibitory concentration (sub-MIC), highlighting the efficiency of this compound's disruptive action. researchgate.net The ability to compromise membrane integrity is a primary component of its bactericidal effect against various pathogens, including strains of Enterobacter and Cronobacter. researchgate.net The mechanistic basis for this membrane activity is thought to be related to the peptide's structure—specifically, a 10-residue-long α-helical structure that is partially amphipathic, allowing it to insert into and disrupt the lipid bilayer of microbial membranes. nih.govresearchgate.net
Microscopic Analysis of Membrane Perturbation (e.g., Scanning Electron Microscopy)
Microscopic techniques, particularly scanning electron microscopy (SEM), have provided direct visual evidence of this compound's damaging effects on bacterial cell morphology. SEM analysis of Helicobacter pylori treated with this compound revealed significant alterations to the cell surface. harran.edu.tr At a concentration of 10 µg·mL⁻¹, slight membrane perturbations were visible. researchgate.netnih.gov These effects became much more pronounced at higher concentrations, such as 60 µg·mL⁻¹, where the cell membrane structure was clearly disrupted, leading to a deteriorated morphology and causing cells to appear to penetrate one another. harran.edu.trresearchgate.netnih.gov
In addition to SEM, atomic force microscopy (AFM) has been used to study the effects of this compound on other bacteria, such as Acinetobacter baumannii. researchgate.net These analyses showed dramatic changes in the size and surface conformity of the bacterial cells upon treatment with the peptide at or above its minimal bactericidal concentration. researchgate.net As the concentration of this compound increased, SEM also visualized a reduction in biofilm coverage and more significant changes to the cell surface. researchgate.net These microscopic findings corroborate data from membrane permeability assays, confirming that this compound's mode of action involves severe physical damage to the bacterial cell envelope.
Inhibition of Bacterial Adhesion to Host Cells
Beyond its direct bactericidal effects, this compound also demonstrates a crucial activity in preventing the initial steps of infection by inhibiting bacterial adhesion to host cells. researchgate.netmdpi.com This anti-adhesion property is a significant finding, as the attachment of bacteria to host tissues is a critical prerequisite for colonization and subsequent disease. This compound has been shown to indirectly inhibit the adhesion of bacteria to the gastric wall. researchgate.net
A primary focus of research into this compound's anti-adhesion properties has been its effect on Helicobacter pylori, a bacterium that colonizes the stomach and can cause various gastric diseases. Studies have demonstrated that this compound potently inhibits the adhesion of H. pylori to human gastric adenocarcinoma (AGS) cells. nih.govnih.govfigshare.com
The concentration required for this effect is notably low. This compound was found to inhibit 50% of H. pylori adhesion (IC₅₀) at a concentration of 0.12 µg·mL⁻¹. nih.govnih.govresearchgate.netdntb.gov.ua Maximum inhibition of adhesion is achieved at concentrations above 0.56 µg·mL⁻¹. nih.gov This anti-adhesion activity occurs at concentrations significantly lower than those required to cause direct and visually obvious membrane lysis, as observed by SEM. mdpi.com For instance, a significant reduction in bacterial adhesion is seen at just 0.25 µg·mL⁻¹, whereas visible membrane damage doesn't appear until concentrations of 10 µg·mL⁻¹ or higher are used. mdpi.com This suggests that this compound can interfere with the infection process at very low concentrations, providing a preventive effect in addition to its direct killing action at higher concentrations. nih.govmdpi.com Scanning electron microscopy has confirmed that treatment with this compound leads to a significantly decreased density of H. pylori on the surface of gastric cells. nih.govnih.gov
Concentration-Dependent Biological Effects on Microorganisms
The biological effects of this compound on microorganisms are distinctly dependent on its concentration. The peptide exhibits a broad spectrum of activity, with its potency varying between different microbial species. nih.govresearchgate.net
Research has established the minimal inhibitory concentrations (MICs) of this compound against a wide array of at least fifteen microorganisms, with values typically ranging from 2 to 25 µmol·L⁻¹. nih.govresearchgate.net Organisms that have shown particular susceptibility include Cronobacter sakazakii, Salmonella enterica, Candida albicans, Aspergillus niger, and Saccharomyces cerevisiae. nih.govresearchgate.net For Helicobacter pylori, the MIC₉₉ (the concentration required to inhibit 99% of the bacteria) was determined to be 4.8 µg/mL for a reference strain and 4.9 µg/mL for a clinical isolate. harran.edu.tr
The concentration of this compound dictates its primary biological effect. At lower concentrations, it acts as an anti-adhesion agent, while at higher concentrations, its direct cytotoxic, membrane-disrupting activity becomes dominant.
Table 1: Concentration-Dependent Effects of this compound on Helicobacter pylori
| Biological Effect | Concentration | Cell Line / Strain | Reference |
|---|---|---|---|
| Inhibition of Adhesion (IC₅₀) | 0.12 µg·mL⁻¹ | H. pylori on human gastric cells | nih.govnih.gov |
| Significant Adhesion Reduction (SEM) | 0.25 µg·mL⁻¹ | H. pylori on human gastric cells | mdpi.com |
| Minimal Inhibitory Concentration (MIC₉₉) | 4.8 µg/mL | H. pylori (reference strain) | harran.edu.tr |
| Minimal Inhibitory Concentration (MIC₉₉) | 4.9 µg/mL | H. pylori (clinical isolate) | harran.edu.tr |
| Slight Membrane Perturbation (SEM) | 10 µg·mL⁻¹ | H. pylori | researchgate.netnih.gov |
| Significant Membrane Perturbation (SEM) | 60 µg·mL⁻¹ | H. pylori | researchgate.netnih.gov |
Furthermore, liposome-based assays have demonstrated that the degree of membrane disruption is also concentration-dependent. Increasing the concentration of this compound resulted in a greater leakage of dye from liposomes designed to model bacterial membranes, which supports a pore-forming mechanism of action. aston.ac.uk
Comparative Studies with Analogous Peptides and Modified Constructs
Comparison of Bicarinalin with Other Known Antimicrobial Peptides
This compound, a cationic and cysteine-free antimicrobial peptide from the venom of the ant Tetramorium bicarinatum, demonstrates broad-spectrum activity against various microorganisms through a primary mechanism of membrane permeabilization nih.govnih.gov. Its action can be contextualized by comparing it with other well-characterized antimicrobial peptides (AMPs) such as melittin, pilosulin, and defensin.
Melittin, the principal component of honeybee venom, is a potent, cationic, and amphipathic peptide known for its powerful antimicrobial and hemolytic activities frontiersin.orgresearchgate.net. Like this compound, melittin's primary mode of action involves the disruption of cell membranes researchgate.netnih.gov. It inserts into lipid bilayers, forming pores that increase membrane permeability and ultimately lead to cell lysis researchgate.net. Studies have shown that melittin alters the morphology of bacteria, increases membrane permeability, and can induce the generation of intracellular reactive oxygen species (ROS), contributing to cell death nih.gov. While both peptides are membrane-active, melittin is noted for being significantly more hemolytic than this compound researchgate.net. Furthermore, emerging evidence suggests that melittin's antimicrobial activity is not solely reliant on membrane damage; it can also potentiate anti-inflammatory responses and inhibit biofilm formation nih.govmdpi.com.
Pilosulins are a family of highly basic, low-molecular-weight peptides found in the venom of the Australian ant Myrmecia pilosula nih.gov. Similar to this compound, pilosulins exhibit cytotoxic, antimicrobial, and histamine-releasing activities nih.govmdpi.com. The antimicrobial action of pilosulin-1 is attributed to its net positive charge, which facilitates interaction with negatively charged microbial surfaces, and its ability to adopt an amphipathic alpha-helical structure that promotes its insertion into and subsequent lysis of the target membrane nih.govmdpi.com. The N-terminal domain of the this compound pre-propeptide has been noted to share sequence similarity with the pilosulin family of antimicrobial peptides, suggesting a potential evolutionary link despite originating from different ant species nih.gov. Both this compound and pilosulins act by disrupting membrane integrity nih.govnih.gov.
Defensins are a large family of small, cationic, cysteine-rich peptides found in vertebrates, invertebrates, and plants wikipedia.orgfrontiersin.org. They are a crucial component of the innate immune system, displaying broad antimicrobial activity against bacteria, fungi, and viruses wikipedia.orgresearchgate.netresearchgate.net. The mechanism of action for defensins is multifaceted and can vary between different defensin subfamilies. A primary mechanism involves direct membrane disruption through the formation of pores, a process initiated by electrostatic interactions between the cationic peptide and the anionic microbial membrane researchgate.netnih.gov. However, unlike the linear helical structure of this compound, defensins have a characteristic β-sheet core stabilized by multiple disulfide bonds frontiersin.org. Beyond membrane permeabilization, defensins can also inhibit bacterial cell wall synthesis and neutralize bacterial toxins nih.gov. Some defensins kill Gram-positive bacteria by targeting Lipid II, a precursor molecule in cell wall synthesis, a mechanism not described for this compound researchgate.net.
Table 1: Comparison of this compound with Other Antimicrobial Peptides
| Feature | This compound | Melittin | Pilosulin | Defensin |
|---|---|---|---|---|
| Primary Mechanism | Membrane permeabilization nih.govharran.edu.tr | Membrane permeabilization, pore formation researchgate.netnih.gov | Membrane lysis nih.govmdpi.com | Membrane disruption, inhibition of cell wall synthesis researchgate.netnih.gov |
| Source | Ant venom (Tetramorium bicarinatum) nih.gov | Honeybee venom (Apis mellifera) frontiersin.org | Ant venom (Myrmecia pilosula) nih.gov | Various organisms (vertebrates, invertebrates, plants) wikipedia.org |
| Structure | Linear, α-helical nih.gov | Linear, α-helical frontiersin.org | Highly basic, low structural homology to other venom peptides nih.gov | β-sheet core, stabilized by disulfide bonds frontiersin.org |
| Hemolytic Activity | Low to moderate researchgate.net | High researchgate.net | Low mdpi.com | Varies by type |
| Other Activities | Antiparasitic, antifungal nih.govnih.gov | Anti-inflammatory, anti-biofilm, antiviral frontiersin.orgnih.gov | Histamine-releasing, hypotensive nih.gov | Immunomodulatory, antiviral frontiersin.orgnih.gov |
Analysis of Structurally Related Peptides from Tetramorium bicarinatum Venom (e.g., U9-MYRTX-Tb1a)
The venom of Tetramorium bicarinatum contains other peptides besides this compound, such as U9-MYRTX-Tb1a (also referred to as U9). Despite sharing similar physicochemical properties like molecular weight and positive net charge, this compound and U9 display low amino acid sequence identity and different predicted three-dimensional structures sciforum.net. This compound is predicted to have a single α-helix, whereas U9 is predicted to have two α-helices separated by a turn sciforum.net. Comparative studies on these analogous peptides reveal distinct cytotoxic mechanisms.
The mechanistic pathways of this compound and U9-MYRTX-Tb1a diverge significantly. This compound acts via a direct and rapid membrane-disrupting mechanism sciforum.net. Imaging of S2 cells treated with this compound shows an immediate lytic effect, consistent with its known ability to form pores in membranes, leading to complete membrane disruption sciforum.netnih.gov. This mechanism is characteristic of many membrane-active antimicrobial peptides nih.govnih.gov.
In contrast, U9-MYRTX-Tb1a exhibits a different and more complex mode of action. At high concentrations, it does cause membrane disruption, but its cytotoxicity at lower, sublytic concentrations points to the involvement of intracellular targets nih.gov. Morphological analysis of S2 cells treated with U9 reveals a slow, progressive cytotoxic effect characterized by an increase in cell volume and condensation of the nucleus, observations consistent with apoptosis-like or autophagic pathways rather than simple membrane lysis sciforum.net. Further investigation has shown that the cytotoxicity of U9 involves interactions with intracellular targets such as mitochondria, making it the first described mitochondrial-damaging peptide isolated from ant venom nih.gov. This dual mechanism, involving both membrane interaction and targeting of intracellular organelles, highlights a functional diversification within the venom peptides of a single ant species nih.gov.
Table 2: Mechanistic Comparison of this compound and U9-MYRTX-Tb1a
| Feature | This compound (M-MYRTX-Tb1a) | U9-MYRTX-Tb1a (M-MYRTX-Tb2a) |
|---|---|---|
| Target Cells | Drosophila melanogaster S2 cells sciforum.net | Drosophila melanogaster S2 cells sciforum.netnih.gov |
| Primary Cytotoxic Effect | Fast and immediate cell lysis sciforum.net | Slow and progressive cytotoxicity sciforum.net |
| Mechanism of Action | Pore formation leading to complete membrane disruption sciforum.netnih.gov | Interaction with cell membrane and intracellular targets (e.g., mitochondria) nih.gov |
| Observed Cellular Changes | Rapid membrane rupture sciforum.net | Increased cell volume, nucleus condensation, potential apoptosis-like/necrotic pathways sciforum.netnih.gov |
| Lytic Potential | High nih.gov | 6-fold lower than this compound nih.gov |
Investigation of Hybrid Peptides and Their Biological Potency (e.g., BP100)
The creation of hybrid peptides, which combine sequences from two or more different antimicrobial peptides (AMPs), is a strategy employed to enhance antimicrobial activity and broaden the spectrum of action. This approach can lead to synergistic effects where the hybrid molecule is more potent than the individual parent peptides. frontiersin.org
A thorough review of the scientific literature reveals no specific studies on the creation or investigation of hybrid peptides involving this compound, including any potential constructs with the well-known antimicrobial peptide BP100. The concept of a this compound-BP100 hybrid remains hypothetical at this time.
Synthetic Methodologies and Analytical Considerations in Research
Chemical Synthesis of Bicarinalin and its Derivatives
The study of this compound, a peptide originally isolated from ant venom, and its derivatives necessitates reliable methods for obtaining pure, synthetic versions of the molecule. mdpi.comrsc.org The primary method for producing this compound is through chemical synthesis, which allows for the generation of sufficient quantities for research and the creation of structural analogs to investigate structure-activity relationships. nih.gov
Solid-Phase Peptide Synthesis (SPPS) is the standard technique employed for creating this compound. mdpi.comnih.gov This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. One common approach is the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. nih.govnih.gov The synthesis is often automated using microwave-assisted peptide synthesizers, which can accelerate the coupling reactions and improve synthesis efficiency. mdpi.com For instance, this compound has been successfully synthesized as a C-terminally amidated peptide with a purity grade exceeding 99%. mdpi.comresearchgate.net The identity and purity of the final synthetic peptide are rigorously confirmed using analytical techniques such as MALDI-TOF mass spectrometry. mdpi.com
The synthesis of derivatives, such as those of the related peptide dermaseptin (B158304), also utilizes stepwise solid-phase synthesis with Fmoc polyamide-active ester chemistry. nih.gov This approach allows for the substitution of specific amino acids, such as replacing L-amino acids with D-amino acids to enhance stability against proteolytic degradation, a common challenge with natural peptides. nih.gov
| Synthesis Technique | Description | Application Example | Reference |
| Solid-Phase Peptide Synthesis (SPPS) | A method where a peptide chain is assembled sequentially while attached to an insoluble resin support. | Used for the chemical synthesis of this compound and its derivatives. | mdpi.comnih.gov |
| Fmoc Chemistry | A specific SPPS strategy using the acid-labile Fmoc group to protect the N-terminus of amino acids during coupling. | Employed in the synthesis of dermaseptin derivatives and other peptides. | nih.govnih.gov |
| Microwave-Assisted Synthesis | The use of microwave energy to accelerate the chemical reactions involved in peptide synthesis. | Applied in the automated synthesis of this compound to achieve high purity. | mdpi.com |
Impact of Synthesis-Related Impurities (e.g., Trifluoroacetic Acid - TFA) on Experimental Outcomes
The process of chemical synthesis and purification, particularly for peptides, can introduce impurities that may significantly affect experimental results if not properly identified and removed. ajprd.comijrti.org Organic impurities can arise from starting materials, intermediates, by-products, or degradation products formed during manufacturing or storage. ajprd.comresearchgate.netijnrd.org A prominent example in peptide synthesis is Trifluoroacetic acid (TFA). TFA is a strong acid commonly used during the final cleavage step of SPPS to release the synthesized peptide from the solid resin and as a modifier in High-Performance Liquid Chromatography (HPLC) for purification. genscript.comgenscript.com While lyophilization removes free TFA, it can remain as a counter-ion bound to the peptide, forming a TFA salt. genscript.comgenscript.com
The presence of residual TFA in peptide preparations can be a major confounding factor in cell-based assays, leading to experimental variability and misinterpretation of data. genscript.comgenscript.com The effects of TFA are not uniform and can be cell-type dependent. Research has shown that TFA can either inhibit or stimulate cell proliferation.
Stimulatory Effects : Conversely, in other studies, such as with murine glioma cells, TFA has been found to enhance cell growth and protein synthesis at micromolar concentrations. genscript.com
This dual activity of TFA can introduce significant variability, leading to false positive or reduced signals in assays designed to measure the biological activity of the peptide itself. genscript.comgenscript.com
Synthesis-related impurities like TFA can also interfere with the biophysical characterization of peptides. Specifically, TFA poses a significant problem for structural analysis using Fourier-transform infrared (FTIR) spectroscopy. genscript.com TFA has a strong infrared absorbance band around 1673 cm⁻¹, which directly overlaps with the amide I band (1600–1700 cm⁻¹) of peptides. genscript.com The amide I band is crucial for determining the secondary structure (e.g., α-helices, β-sheets) of a peptide. The interference from TFA can obscure or distort this critical spectral region, complicating or preventing an accurate conformational analysis. genscript.comgenscript.com
| Impurity | Source | Effect on Cell-Based Assays | Effect on Spectroscopic Analysis | Reference |
| Trifluoroacetic Acid (TFA) | Cleavage from resin in SPPS; HPLC mobile phase additive. | Can inhibit or stimulate cell proliferation depending on cell type and concentration, causing experimental variability. | Strong IR absorbance band (~1673 cm⁻¹) interferes with the peptide amide I band, complicating secondary structure analysis by FTIR. | genscript.comgenscript.com |
Research Tools and Assays for Functional Evaluation
Evaluating the biological function of this compound, particularly its cytotoxic and antimicrobial activities, requires a suite of specialized research tools and assays. researchgate.netresearchgate.net These assays are designed to quantify cellular responses such as viability, proliferation, and membrane integrity after exposure to the peptide. abcam.comnih.gov
Cell viability assays are fundamental in assessing the cytotoxic potential of compounds like this compound. abcam.commdpi.comresearchgate.net Two commonly used methods in the study of this compound and related venom peptides are the Cell Counting Kit-8 (CCK-8) assay and the Lactate Dehydrogenase (LDH) release assay. sciforum.netmdpi.com
Cell Counting Kit-8 (CCK-8) Assay : This is a colorimetric assay used to determine the number of viable cells. nih.govabbkine.com It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases present in living, metabolically active cells to produce a water-soluble orange formazan (B1609692) dye. abbkine.combosterbio.comclinisciences.com The amount of formazan produced is directly proportional to the number of living cells. clinisciences.com The absorbance of the resulting solution is measured with a microplate reader, typically at a wavelength of 450 nm. sciforum.netnih.gov This assay is considered more sensitive than older methods like the MTT assay. bosterbio.com
Lactate Dehydrogenase (LDH) Assay : This cytotoxicity assay measures the integrity of the plasma membrane. abcam.com LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or damage to the cell membrane. abcam.comresearchgate.net The assay quantifies the amount of LDH in the extracellular medium by measuring its enzymatic activity. This activity is typically detected in a coupled reaction that results in a colored product, with the absorbance measured spectrophotometrically (e.g., at 490 nm). sciforum.netmdpi.com An increase in LDH activity in the supernatant is proportional to the number of dead or membrane-damaged cells.
Together, these assays provide a comprehensive view of a compound's effect: the CCK-8 assay measures the remaining viable cell population, while the LDH assay quantifies the extent of cell death via membrane disruption. sciforum.net
| Assay | Principle | Measures | Typical Use in this compound Research | Reference |
| Cell Counting Kit-8 (CCK-8) | Reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases in viable cells to form a colored formazan product. | Metabolic activity, indicative of the number of living cells. | To assess the effect of this compound on the viability and proliferation of target cells, such as insect or cancer cells. | sciforum.netmdpi.comnih.gov |
| Lactate Dehydrogenase (LDH) Release | Measurement of the activity of LDH, a cytosolic enzyme released into the culture medium from cells with damaged plasma membranes. | Cell membrane integrity, indicative of cytotoxicity and cell lysis. | To quantify the membrane-disrupting and lytic effects of this compound on cells. | abcam.comsciforum.netmdpi.com |
Future Directions and Theoretical Research Applications
Investigating Bicarinalin's Stability in Research Models
A crucial aspect of evaluating any peptide for research applications is its stability. This compound has demonstrated a noteworthy long half-life of approximately 15 hours in human serum. nih.gov This inherent stability is a significant advantage, as proteolytic degradation is a major hurdle for many peptide-based therapeutics. plos.orgresearchgate.net The stability of peptides is often assessed in various in vitro models, including blood, plasma, and serum, to understand their susceptibility to proteases. plos.org Studies have shown that peptides can exhibit different degradation rates in these environments, with serum generally being a more aggressive environment than plasma due to the activation of proteases during coagulation. plos.org The remarkable stability of this compound in human serum suggests a degree of resistance to proteolytic enzymes, a characteristic that is highly desirable for further research and development. nih.gov Further investigations into the specific proteases that this compound is resistant to and the structural features contributing to this stability would be valuable.
Potential as a Research Scaffold for Peptide Engineering
The unique structural and functional properties of this compound make it an attractive scaffold for peptide engineering. researchgate.netnih.govopenbiotechnologyjournal.com As a linear, amphipathic, and α-helical peptide, it provides a foundational structure that can be modified to enhance specific activities or introduce new functionalities. researchgate.net The process of peptide engineering often involves using a natural peptide sequence as a template to design and synthesize a library of variants with systematic amino acid substitutions. frontiersin.org This approach aims to improve the activity, selectivity, and stability of the original peptide. researchgate.netfrontiersin.org
For instance, the active regions of bacteriocins have been successfully used as scaffolds to design novel, minimal peptides with potent antimicrobial activity. frontiersin.org Similarly, this compound's structure, which includes a 10-residue-long α-helical segment flanked by disordered regions, could be systematically altered. nih.gov Modifications could include substituting amino acids to increase cationicity for enhanced membrane interaction or altering hydrophobicity to modulate lytic activity. frontiersin.org The goal of such engineering would be to create new peptide variants with tailored properties for specific research applications, potentially leading to the development of novel therapeutic leads or research tools. researchgate.netuu.se
Exploration of this compound as a Lead Compound for Antimicrobial Agent Discovery
This compound has demonstrated potent and broad-spectrum antimicrobial activity against a wide array of microorganisms, positioning it as a promising lead compound for the discovery of new antimicrobial agents. researchgate.netnih.govmdpi.com Its efficacy has been documented against various bacteria, fungi, and even parasites. nih.govmdpi.comresearchgate.net
Antibacterial and Antifungal Activity of this compound
| Microorganism | Activity | Reference |
| Staphylococcus aureus (including resistant strains) | Active | nih.govresearchgate.net |
| Pseudomonas aeruginosa (including resistant strains) | Active | nih.govresearchgate.net |
| Enterobacter spp. | Active | researchgate.net |
| Cronobacter sakazakii | Potent activity | researchgate.net |
| Helicobacter pylori | Active | mdpi.comresearchgate.net |
| Acinetobacter baumannii | Active | researchgate.netnih.gov |
| Candida albicans (including resistant strains) | Active | nih.govresearchgate.net |
| Aspergillus niger | Active | nih.govresearchgate.net |
| Saccharomyces cerevisiae | Susceptible | nih.govresearchgate.net |
| Geotrichum candidum | Active | researchgate.net |
| Salmonella enterica | Susceptible | nih.gov |
Notably, this compound is effective against resistant strains of Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, highlighting its potential in addressing the growing challenge of antimicrobial resistance. nih.govresearchgate.net Its activity against Helicobacter pylori is also significant, as it not only has a direct antimicrobial effect but also inhibits the adhesion of the bacteria to gastric epithelial cells at concentrations lower than its minimal inhibitory concentration (MIC). mdpi.com This anti-adhesion property presents a novel approach to combating this pathogen. mdpi.com The mechanism of action for this compound appears to be through membrane permeabilization, a common trait for many antimicrobial peptides that leads to cell lysis. researchgate.netnih.govmdpi.com
Theoretical Applications in Biotechnological Research (e.g., Food Preservation)
The potent antimicrobial properties of this compound suggest its potential theoretical application in biotechnological research, particularly in the area of food preservation. researchgate.netmdpi.com The use of natural antimicrobial compounds like bacteriocins as biopreservatives is a well-established concept in the food industry. openbiotechnologyjournal.comopenmicrobiologyjournal.comnih.govmdpi.com These compounds can help control the growth of spoilage and pathogenic microorganisms, thereby extending the shelf-life and enhancing the safety of food products. openbiotechnologyjournal.commdpi.com
This compound's effectiveness against foodborne pathogens such as Enterobacter species and Cronobacter sakazakii makes it a candidate for further investigation in this context. researchgate.net Theoretical applications could involve its use as a food additive or its incorporation into food packaging materials to prevent microbial contamination. openmicrobiologyjournal.com The fact that this compound is a peptide suggests it would likely be broken down by digestive enzymes, a desirable trait for a food preservative. openbiotechnologyjournal.com However, extensive research would be required to evaluate its efficacy, stability, and safety in various food matrices before any practical application could be considered.
Further Elucidation of Interaction with Host Systems and Selectivity Mechanisms in Research Settings
Understanding how this compound interacts with host cells is crucial for its development as a research tool or therapeutic lead. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov An ideal antimicrobial peptide should exhibit high toxicity towards microbial cells while having minimal effects on host cells. This compound has shown low hemolytic activity against human red blood cells and low cytotoxicity against human lymphocytes at its bactericidal concentrations, indicating a favorable selectivity profile. nih.govresearchgate.netresearchgate.net
The mechanism behind this selectivity likely lies in the differences between microbial and mammalian cell membranes. tandfonline.com The cationic nature of this compound facilitates its initial electrostatic interaction with the negatively charged components of microbial membranes. tandfonline.com Subsequent hydrophobic interactions then lead to membrane disruption. tandfonline.com In contrast, mammalian cell membranes are typically zwitterionic and contain cholesterol, which can modulate the peptide's activity.
Further research using techniques like Nuclear Magnetic Resonance (NMR) and molecular dynamics simulations could provide a more detailed picture of how this compound interacts with different lipid bilayers. tandfonline.com Elucidating the precise mechanisms of membrane interaction and pore formation will be key to understanding its selectivity and guiding future peptide engineering efforts to optimize this property. nih.gov
Strategies to Overcome Challenges in Peptide Research (e.g., proteolytic degradation)
While this compound exhibits good stability, proteolytic degradation remains a general challenge in peptide research. plos.orgresearchgate.net Several strategies have been developed to enhance the stability of peptides, which could be theoretically applied to this compound or its engineered variants if needed. These strategies aim to make the peptide less susceptible to proteases. researchgate.net
Common Strategies to Enhance Peptide Stability
| Strategy | Description | Reference |
| Terminal Modifications | Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases. | researchgate.netnih.gov |
| Use of D-amino acids | Substituting natural L-amino acids with their D-enantiomers can make the peptide unrecognizable to proteases. | plos.orgresearchgate.netnih.gov |
| Unnatural Amino Acids | Incorporation of amino acids not found in natural proteins can hinder protease recognition. | plos.orgresearchgate.netcsic.es |
| Backbone Modifications | Altering the peptide backbone, for example through N-methylation, can prevent protease cleavage. | plos.orgcsic.es |
| Cyclization | Creating a cyclic peptide structure can increase rigidity and reduce accessibility to proteases. | researchgate.netcsic.es |
Applying these strategies requires a careful balance, as modifications that enhance stability should not compromise the peptide's desired biological activity. nih.gov For this compound, which is already C-terminally amidated, further modifications could be explored to potentially enhance its stability even further or to stabilize engineered variants that may be more susceptible to degradation. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing and characterizing Bicarinalin in laboratory settings?
- Methodological Answer : Synthesis typically follows solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, requiring iterative deprotection and coupling steps. Characterization involves mass spectrometry (MS) for molecular weight verification, reverse-phase HPLC for purity assessment (>95%), and nuclear magnetic resonance (NMR) for structural confirmation . For novel derivatives, elemental analysis and circular dichroism (CD) may supplement identity and conformational studies .
Q. How should researchers design controlled experiments to evaluate this compound’s antimicrobial activity?
- Methodological Answer : Use a multi-tiered approach:
In vitro assays: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria and fungi, with positive (e.g., polymyxin B) and negative (solvent) controls .
Time-kill kinetics: Monitor bacterial viability at 0, 2, 4, 6, and 24 hours post-exposure.
Statistical rigor: Triplicate biological replicates with ANOVA or non-parametric tests (e.g., Kruskal-Wallis) for skewed data .
Ensure compliance with CLSI guidelines for reproducibility .
Q. What systematic review strategies are recommended to contextualize this compound’s mechanisms within existing literature?
- Methodological Answer :
Database selection: Search PubMed, EMBASE, and Web of Science using MeSH terms (e.g., “antimicrobial peptides,” “mechanism of action”) combined with “this compound” .
Inclusion criteria: Prioritize peer-reviewed studies reporting quantitative efficacy data (e.g., IC50, MIC). Exclude non-English or non-primary sources.
Bias mitigation: Use PRISMA flow diagrams to document screening processes and assess study quality via Cochrane risk-of-bias tools .
Advanced Research Questions
Q. How can conflicting data on this compound’s cytotoxicity across cell lines be resolved?
- Methodological Answer :
- Variable standardization: Control for cell passage number, culture media (e.g., FBS concentration), and exposure duration.
- Mechanistic profiling: Compare apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) pathways.
- Meta-analysis: Pool datasets using random-effects models to quantify heterogeneity (I² statistic) and identify moderators (e.g., cell type, peptide concentration) .
- In silico modeling: Predict membrane interaction dynamics via molecular dynamics simulations to explain differential toxicity .
Q. What strategies optimize this compound’s stability in physiological conditions for in vivo studies?
- Methodological Answer :
Chemical modification: Introduce D-amino acids or cyclization to reduce protease susceptibility .
Formulation testing: Encapsulate in liposomes or nanoparticles; assess stability via HPLC under simulated gastric fluid (pH 2.0) and serum (37°C, 24h) conditions.
Pharmacokinetic profiling: Use radiolabeled this compound in rodent models to track half-life and biodistribution .
Q. How should researchers address discrepancies in this compound’s reported antimicrobial spectra?
- Methodological Answer :
- Strain specificity: Re-test against ATCC reference strains and clinical isolates with documented resistance profiles.
- Synergy assays: Evaluate combinatorial effects with conventional antibiotics (e.g., checkerboard assays for fractional inhibitory concentration index) .
- Data normalization: Report MICs relative to standardized inoculum sizes (e.g., 5 × 10⁵ CFU/mL) and growth media .
Methodological Frameworks for Data Interpretation
Q. What statistical approaches are critical for validating this compound’s dose-response relationships?
- Methodological Answer :
- Non-linear regression: Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
- Outlier detection: Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous data points.
- Power analysis: Predefine sample sizes (n ≥ 6) to achieve 80% power with α=0.05 .
Q. How can interdisciplinary methodologies enhance this compound’s mechanistic studies?
- Methodological Answer :
- Biophysical techniques: Use surface plasmon resonance (SPR) to quantify lipid bilayer interactions or cryo-EM for membrane disruption visualization .
- Omics integration: Pair transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to map host-pathogen responses post-treatment .
- Ethical validation: Engage biostatisticians and ethicists early to align experimental design with ARRIVE 2.0 guidelines for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
